As-Indacene, dodecahydro-4-(1-octylnonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
As-Indacene, dodecahydro-4-(1-octylnonyl)- is a chemical compound with the molecular formula C29H54 and a molecular weight of 402.7391 g/mol . It is also known by other names such as 5-(1’-n-Octylnonyl)-(dodecahydro(as)indacene) and 9-(4-as-Perhydroindacenyl)heptadecane . This compound is characterized by its complex structure, which includes a dodecahydroindacene core substituted with a 1-octylnonyl group.
Preparation Methods
The synthesis of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves multiple steps, typically starting with the preparation of the indacene core. The synthetic route may include hydrogenation reactions to achieve the dodecahydro form and subsequent alkylation to introduce the 1-octylnonyl group . Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings during hydrogenation and alkylation steps.
Chemical Reactions Analysis
As-Indacene, dodecahydro-4-(1-octylnonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the indacene core or the octylnonyl chain are replaced by other groups.
Scientific Research Applications
As-Indacene, dodecahydro-4-(1-octylnonyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential therapeutic properties or use as a drug delivery vehicle.
Mechanism of Action
The mechanism of action of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The pathways involved may depend on the specific application or biological context. For example, in medicinal chemistry, the compound might interact with cellular receptors to exert a therapeutic effect .
Comparison with Similar Compounds
Similar compounds to As-Indacene, dodecahydro-4-(1-octylnonyl)- include:
- 9-(4-as-Decahydroindacenyl)heptadecane
- 9-(4-as-Perhydroindacenyl)heptadecane
These compounds share a similar indacene core but differ in the degree of hydrogenation or the nature of the substituent groups. The uniqueness of As-Indacene, dodecahydro-4-(1-octylnonyl)- lies in its specific substitution pattern and the resulting chemical and physical properties .
Properties
CAS No. |
55530-51-3 |
---|---|
Molecular Formula |
C29H54 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
4-heptadecan-9-yl-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacene |
InChI |
InChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3 |
InChI Key |
JSKCOAYGYKRYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C1CC2CCCC2C3C1CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.